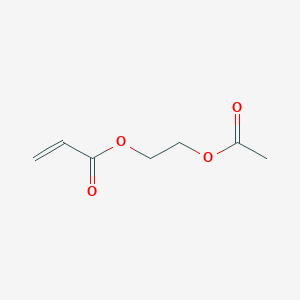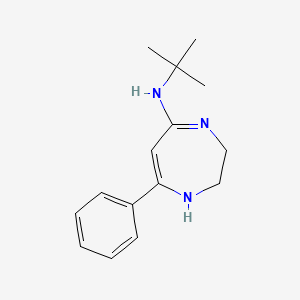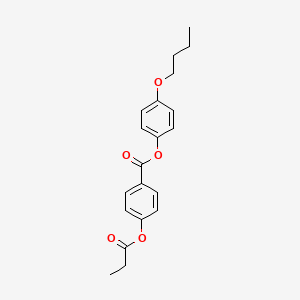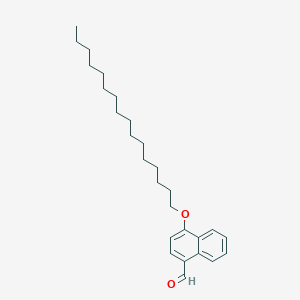
2-Propenoic acid, 2-(acetyloxy)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 2-(acetyloxy)ethyl ester, also known as 2-(acetyloxy)ethyl acrylate, is an organic compound with the molecular formula C7H10O4. It is an ester derived from acrylic acid and is commonly used in the production of polymers and copolymers. This compound is known for its reactivity and versatility in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
2-Propenoic acid, 2-(acetyloxy)ethyl ester can be synthesized through the esterification of acrylic acid with 2-(acetyloxy)ethanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous esterification of acrylic acid with 2-(acetyloxy)ethanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from any unreacted starting materials and by-products. The purified ester is collected and stored for further use.
化学反応の分析
Types of Reactions
2-Propenoic acid, 2-(acetyloxy)ethyl ester undergoes various chemical reactions, including:
Polymerization: The compound can undergo free radical polymerization to form polymers and copolymers.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze to form acrylic acid and 2-(acetyloxy)ethanol.
Addition Reactions: The double bond in the acrylic acid moiety can participate in addition reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.
Hydrolysis: Acidic hydrolysis typically involves the use of dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or chlorine (Cl2) can be used for addition reactions across the double bond.
Major Products Formed
Polymerization: The major products are polymers and copolymers with varying properties depending on the monomers used.
Hydrolysis: The primary products are acrylic acid and 2-(acetyloxy)ethanol.
Addition Reactions: The products depend on the specific reagents used, such as bromoethyl acrylate or chloroethyl acrylate.
科学的研究の応用
2-Propenoic acid, 2-(acetyloxy)ethyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers with specific properties.
Biology: The compound is used in the development of biomaterials and drug delivery systems.
Medicine: It is explored for its potential in creating biocompatible materials for medical implants and devices.
Industry: The ester is used in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and chemical resistance.
作用機序
The mechanism of action of 2-Propenoic acid, 2-(acetyloxy)ethyl ester involves its reactivity as an ester and an unsaturated compound. The ester group can undergo hydrolysis, releasing acrylic acid and 2-(acetyloxy)ethanol. The double bond in the acrylic acid moiety can participate in various addition reactions, making it a versatile intermediate in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.
類似化合物との比較
Similar Compounds
Acrylic Acid:
Ethyl Acrylate: An ester of acrylic acid, it is used in the production of polymers and copolymers with similar applications to 2-(acetyloxy)ethyl acrylate.
Methyl Acrylate: Another ester of acrylic acid, it is used in the production of various polymers and copolymers.
Uniqueness
2-Propenoic acid, 2-(acetyloxy)ethyl ester is unique due to the presence of the acetyloxy group, which imparts specific properties to the resulting polymers and copolymers. This functional group enhances the adhesive properties and chemical resistance of the materials, making them suitable for specialized applications in adhesives, coatings, and sealants.
特性
CAS番号 |
55231-03-3 |
|---|---|
分子式 |
C7H10O4 |
分子量 |
158.15 g/mol |
IUPAC名 |
2-acetyloxyethyl prop-2-enoate |
InChI |
InChI=1S/C7H10O4/c1-3-7(9)11-5-4-10-6(2)8/h3H,1,4-5H2,2H3 |
InChIキー |
UFIOPCXETLAGLR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCOC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14631965.png)
![4,4'-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14631967.png)


![3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide](/img/structure/B14631994.png)
![acetic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14631997.png)


![Diazenediylbis[(4-ethylpiperazin-1-yl)methanone]](/img/structure/B14632007.png)

![1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl-](/img/structure/B14632019.png)
![2-{2-[4-(2-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14632033.png)
![N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine](/img/structure/B14632035.png)
